- An Improved Catalytic System for Solid-state Iridium(I)-catalyzed C-H Borylation Using Mechanochemistry, Chemistry Letters, 2023, 52(5), 333-336

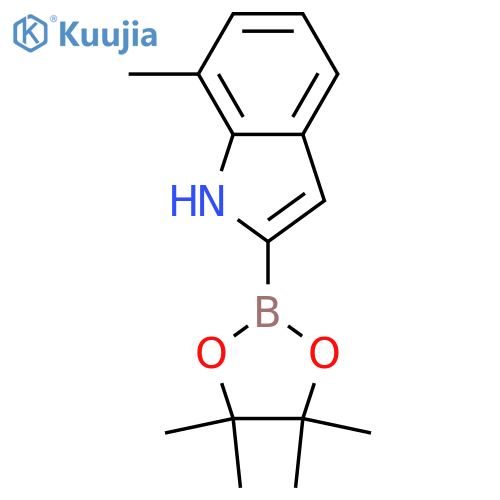

Cas no 912331-68-1 (7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

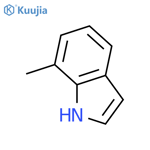

912331-68-1 structure

商品名:7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS番号:912331-68-1

MF:C15H20BNO2

メガワット:257.135804176331

MDL:MFCD11858374

CID:839857

PubChem ID:53216783

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 7-METHYLINDOLE-2-BORONIC ACID PINACOL ESTER

- 7-Methyl-1H-indole-2-boronic acid pinacol ester

- 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 7-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-3-yl)-1H-indole

- 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)

- 7-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole

- AKOS016001017

- MB10203

- (7-METHYL-1H-INDOL-2-YL)BORONIC ACID PINACOL ESTER

- AZNAYTQOYNEGPL-UHFFFAOYSA-N

- AS-43248

- CS-0175788

- 7-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- DTXSID50681929

- 912331-68-1

- Z2044777561

- EN300-366635

- SCHEMBL593662

- MFCD11858374

-

- MDL: MFCD11858374

- インチ: 1S/C15H20BNO2/c1-10-7-6-8-11-9-12(17-13(10)11)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3

- InChIKey: AZNAYTQOYNEGPL-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1NC2C(=CC=CC=2C)C=1

計算された属性

- せいみつぶんしりょう: 257.15900

- どういたいしつりょう: 257.1587090g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.2Ų

じっけんとくせい

- PSA: 34.25000

- LogP: 2.77550

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole セキュリティ情報

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 217377-1g |

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

912331-68-1 | 95% | 1g |

£750.00 | 2022-03-01 | |

| Enamine | EN300-366635-0.1g |

7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

912331-68-1 | 95.0% | 0.1g |

$33.0 | 2025-03-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10562-250MG |

7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

912331-68-1 | 95% | 250MG |

¥ 349.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10562-5G |

7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

912331-68-1 | 95% | 5g |

¥ 3,399.00 | 2023-04-13 | |

| abcr | AB272331-250 mg |

7-Methylindole-2-boronic acid pinacol ester, 95%; . |

912331-68-1 | 95% | 250 mg |

€171.30 | 2023-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10562-100MG |

7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

912331-68-1 | 95% | 100MG |

¥ 851.00 | 2023-03-30 | |

| TRC | M225195-50mg |

(7-Methyl-1h-Indol-2-Yl)Boronic Acid Pinacol Ester |

912331-68-1 | 50mg |

$ 70.00 | 2022-06-04 | ||

| TRC | M225195-100mg |

(7-Methyl-1h-Indol-2-Yl)Boronic Acid Pinacol Ester |

912331-68-1 | 100mg |

$ 95.00 | 2022-06-04 | ||

| TRC | M225195-500mg |

(7-Methyl-1h-Indol-2-Yl)Boronic Acid Pinacol Ester |

912331-68-1 | 500mg |

$ 340.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | D968054-100mg |

7-Methyl-1H-indole-2-boronic acid pinacol ester |

912331-68-1 | 95% | 100mg |

$170 | 2024-07-28 |

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Tetrahydrofuran Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1-methylethyl) [2,2′-bipyridine]-4,4′-dicarboxylate ; 90 min, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dichloromethane ; 4 h, 65 °C

リファレンス

- A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products, Chemical Science, 2021, 12(4), 1528-1534

合成方法 3

はんのうじょうけん

1.1 Reagents: Tetrahydrofuran , Oxygen Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ; 99 min

リファレンス

- Iridium(I)-Catalyzed C-H Borylation in Air by Using Mechanochemistry, Chemistry - A European Journal, 2019, 25(18), 4654-4659

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

3. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

912331-68-1 (7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) 関連製品

- 1256358-93-6(5-methyl-1H-indole-2-boronic acid pinacol ester)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:912331-68-1)7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

清らかである:99%

はかる:5g

価格 ($):368.0